Pyridofylline chemical structure and molecular weight
Pyridofylline chemical structure and molecular weight
An In-Depth Technical Guide to the Chemical Identity of Pyridofylline
Abstract
This technical guide provides a comprehensive examination of Pyridofylline, a pharmaceutical agent classified as a respiratory stimulant and coronary vasodilator.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to dissect the compound's fundamental chemical nature. A core focus is placed on elucidating its unique dual-component structure, a critical piece of information for accurate analytical method development, mechanistic studies, and formulation. We will detail its precise molecular weight, chemical formula, and nomenclature, supported by authoritative identifiers and physicochemical data.
Core Chemical Identification and Nomenclature
Accurate identification is the foundation of all scientific inquiry. For Pyridofylline, this requires understanding that it is not a single, covalently-bonded molecule but a 1:1 compound formed from two distinct chemical entities.[1] This structural characteristic is explicitly stated in its formal Chemical Abstracts Service (CAS) name.
The primary identifiers for Pyridofylline are summarized below for rapid reference and verification.
| Identifier | Value | Source |
| CAS Registry Number | 53403-97-7 | [1][2] |
| Molecular Formula | C₁₇H₂₃N₅O₉S | [1][3] |
| Molecular Weight | 473.46 g/mol | [1][3] |
| EINECS Number | 258-521-6 | [2][4] |
Nomenclature and Synonyms
The formal CAS name for Pyridofylline is 3,7-Dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione compound with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1) .[1] This name is descriptive of its two-component nature.
In literature and databases, Pyridofylline is referenced by several synonyms, which often allude to its constituent parts:
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pyridofylline [INN][4]
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7-(2-hydroxyethyl)theophylline hydrogen sulfate compound with pyridoxol[1]
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Theophylline-ethyl sulfate of pyridoxine[1]
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Atherophylline (Trade Name)[1]
Understanding these synonyms is crucial for conducting comprehensive literature reviews and avoiding ambiguity in research documentation.
The Dual-Component Molecular Structure
The defining characteristic of Pyridofylline is its composition as a salt-like compound. This structure arises from the association of a theophylline derivative and pyridoxine. From a drug development perspective, recognizing this is vital as the pharmacokinetic and pharmacodynamic properties may be influenced by the behavior of the individual components or the compound as a whole in a physiological environment.
Caption: Molecular composition of Pyridofylline.
Component A: The Theophylline Derivative
The first component, 3,7-Dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione , is a derivative of theophylline. Theophylline itself is a well-established methylxanthine drug used for respiratory diseases. The derivatization at the 7-position with a 2-(sulfooxy)ethyl group is a key structural modification. This modification likely modulates the molecule's solubility, stability, and pharmacokinetic profile compared to the parent theophylline. When designing analytical methods, such as chromatography, this charged sulfate group will significantly impact retention behavior, particularly in reversed-phase systems.
Component B: Pyridoxine (Vitamin B6)
The second component is 5-hydroxy-6-methyl-3,4-pyridinedimethanol , which is commonly known as Pyridoxine, a form of Vitamin B6.[1] The inclusion of pyridoxine in the compound could serve several purposes from a pharmaceutical science perspective. It may act as a counter-ion to stabilize the acidic sulfate group on the theophylline derivative, improve the overall safety profile, or potentially contribute to the therapeutic effect, although its primary role is generally considered to be that of the counter-ion forming the compound.
Physicochemical and Analytical Profile
The physical properties of a drug substance are critical for formulation and manufacturing. For Pyridofylline, the following properties have been reported.
| Property | Value | Source |
| Melting Point | 144-146 °C | [1][2] |
| Appearance | Crystals (from absolute alcohol) | [1] |
| Percent Composition | C: 43.13%, H: 4.90%, N: 14.79%, O: 30.41%, S: 6.77% | [1][3] |
Experimental Protocol: Standard Characterization Workflow
The validation of a reference standard for a compound like Pyridofylline is a non-negotiable step in any research or development pipeline. A trustworthy protocol ensures that all subsequent experimental data is built on a solid foundation. The following diagram outlines a standard, self-validating workflow for the characterization of a newly synthesized or sourced batch of Pyridofylline.
Caption: A logical workflow for chemical standard validation.
Step-by-Step Methodology:
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Procurement/Synthesis: Obtain the raw material. The preparation has been previously described by A. Debarge.[1]
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Purification: The crude product should be purified. Recrystallization from absolute alcohol is the documented method to obtain crystalline solid.[1]
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Structural Identification:
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Mass Spectrometry (MS): Perform high-resolution mass spectrometry to confirm the molecular weight (473.46 g/mol ) and elemental composition (C₁₇H₂₃N₅O₉S).[1][3] Fragmentation patterns can further confirm the presence of the two core components.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be complex, containing distinct signals for both the theophylline derivative and the pyridoxine moieties. The integration of proton signals corresponding to each component should confirm the 1:1 molar ratio.
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Purity and Physicochemical Analysis:
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High-Performance Liquid Chromatography (HPLC): Develop a method (e.g., reversed-phase with a suitable ion-pairing agent or HILIC) to assess purity. The method should be able to separate Pyridofylline from any potential precursors or degradation products. Purity is typically determined by area percentage at a suitable wavelength.
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Melting Point: Determine the melting point range. A sharp range consistent with the literature value (144-146 °C) is an indicator of high purity.[1][2]
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Elemental Analysis: Confirm the percent composition of C, H, N, and S, which should match the theoretical values for the C₁₇H₂₃N₅O₉S formula.[1]
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Documentation: If all specifications are met, a Certificate of Analysis (CoA) is generated, documenting the identity, purity, and relevant physicochemical properties of the batch.
Conclusion
Pyridofylline presents a unique case where the common name refers not to a single molecule but to a specific 1:1 compound of a theophylline derivative and pyridoxine. For professionals in drug discovery and development, this distinction is paramount. All analytical and biological investigations must be designed with this dual-component structure in mind. The molecular weight of 473.46 g/mol and the formula C₁₇H₂₃N₅O₉S are defining characteristics of the complete compound, which serves as a respiratory stimulant and vasodilator.[1] A rigorous adherence to the principles of chemical characterization, as outlined in the validation workflow, is essential for producing reliable and reproducible scientific data.
References
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precisionFDA. PYRIDOFYLLINE. Source: precisionFDA. [Link]
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DrugFuture. Pyridofylline. Source: DrugFuture Chemical Index Database. [Link]
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The Royal Society of Chemistry. Pyridofylline | The Merck Index Online. Source: The Merck Index Online. [Link]
